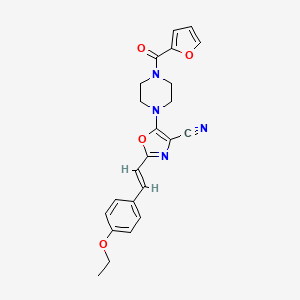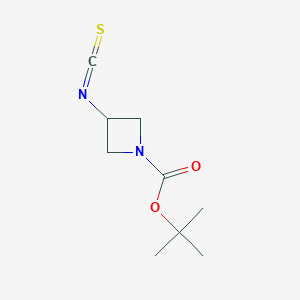
Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate is a chemical compound with the molecular formula C9H14N2O2S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features an isothiocyanate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-isothiocyanatoazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with isothiocyanates. One common method includes the reaction of tert-butyl 3-azetidine-1-carboxylate with thiophosgene or other isothiocyanate sources under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent decomposition or side reactions.
Major Products Formed
The major products formed from reactions with this compound include thiourea derivatives, substituted azetidines, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 3-isothiocyanatoazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of azetidine and isothiocyanate groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules that can be tested for various biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing azetidine rings and isothiocyanate groups have shown promise in drug discovery, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for applications in polymer chemistry, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-isothiocyanatoazetidine-1-carboxylate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, potentially leading to changes in their function and activity. The azetidine ring may also contribute to the compound’s biological activity by interacting with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-iodoazetidine-1-carboxylate: This compound features an iodine atom instead of an isothiocyanate group. It is used in similar synthetic applications but has different reactivity and properties.
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound contains a keto group and is used in the synthesis of various heterocyclic compounds.
Tert-butyl isothiocyanate: This simpler compound lacks the azetidine ring but retains the isothiocyanate group, making it useful for studying the reactivity of isothiocyanates.
Uniqueness
Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate is unique due to the combination of the azetidine ring and isothiocyanate group in a single molecule. This combination provides a distinct set of reactivity and properties that can be leveraged in various scientific and industrial applications. The presence of both functional groups allows for versatile chemical transformations and the potential for developing novel compounds with unique biological and chemical properties.
Propiedades
IUPAC Name |
tert-butyl 3-isothiocyanatoazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-4-7(5-11)10-6-14/h7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPMUEVNYTUBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(Hydroxymethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2602343.png)
![1-(3-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2602344.png)


![(4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602347.png)
![2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B2602348.png)
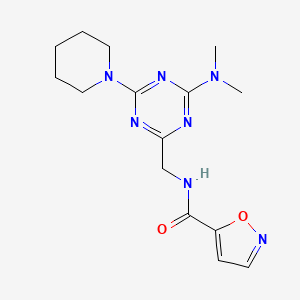
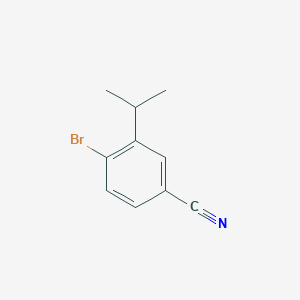
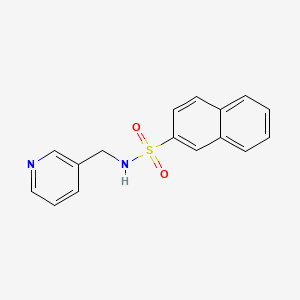
![2-{[1-(furan-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole](/img/structure/B2602357.png)
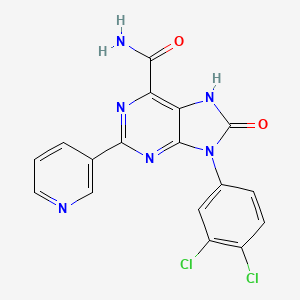
![N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602361.png)
